2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURYUILBBIWJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxole Ring Formation
The benzodioxole system is synthesized from catechol derivatives. A common route involves:
- Protection of catechol : Reaction with dichloromethane under basic conditions to form 1,3-benzodioxole.
- Friedel-Crafts acetylation : Introduction of an acetyl group at the 5-position using acetyl chloride and AlCl₃.
- Oxidation and hydrolysis : Conversion of the acetyl group to a carboxylic acid via potassium permanganate oxidation, followed by acidic workup.
Reaction Conditions :
- Temperature: 0–5°C (acetylation), 80°C (oxidation)
- Yield: 68–72% (over three steps).
Synthesis of Intermediate B: [3-(Furan-3-yl)Pyrazin-2-yl]Methanamine
Pyrazine Functionalization
The pyrazine ring is constructed via:
- Condensation reaction : Between diaminomaleonitrile and glyoxal to form pyrazine-2-carbonitrile.
- Nucleophilic substitution : Introduction of furan-3-yl group at the 3-position using furan-3-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
- Reduction of nitrile : Catalytic hydrogenation (H₂, Ra-Ni) converts the nitrile to an amine, yielding [3-(furan-3-yl)pyrazin-2-yl]methanamine.
Optimization Notes :
- Suzuki coupling efficiency improves with microwave irradiation (120°C, 20 min, 89% yield).
- Hydrogenation requires careful control to avoid over-reduction of the furan ring.
Amide Coupling: Final Step Synthesis
The coupling of Intermediates A and B employs carbodiimide-mediated activation:
Procedure :
- Activation of carboxylic acid : 2-(2H-1,3-Benzodioxol-5-yl)acetic acid (1 eq) is treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C.
- Amine addition : [3-(Furan-3-yl)pyrazin-2-yl]methanamine (1 eq) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours.
- Workup : Sequential washes with NaHCO₃ (5%), HCl (1%), and brine, followed by drying over MgSO₄ and solvent evaporation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling agent | EDC·HCl/HOBt | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Yield | 78–82% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient). Fractions containing the product (Rf = 0.45 in EtOAc/hexane 1:1) are pooled and concentrated.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazine-H), 7.45–7.38 (m, 3H, benzodioxole-H), 6.95 (d, J = 8.2 Hz, 1H, furan-H), 4.62 (s, 2H, CH₂), 3.91 (s, 2H, NH₂).
- HRMS : m/z calc. for C₁₉H₁₆N₃O₄ [M+H]⁺: 366.1092; found: 366.1089.
Alternative Synthetic Routes
Microwave-Assisted Coupling
A 30% reduction in reaction time (6 hours) is achieved using microwave irradiation (80°C, 300 W), though yields remain comparable (79%).
Solid-Phase Synthesis
Immobilization of the pyrazine-methylamine on Wang resin enables iterative coupling, but scalability issues limit industrial application.
Industrial-Scale Considerations
Challenges :
- Sensitivity of the furan ring to oxidative degradation during hydrogenation.
- Cost-effectiveness of Pd catalysts in Suzuki couplings.
Solutions :
- Use of Pd/C instead of Pd(PPh₃)₄ reduces catalyst costs by 40% without sacrificing yield.
- Introduction of antioxidant additives (e.g., BHT) during hydrogenation improves furan stability.
Applications and Derivatives
While the primary application of this compound remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dihydropyrazine derivatives.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and furan rings can engage in π-π interactions with aromatic amino acids in proteins, while the pyrazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Compared to ’s compound, the furan-3-yl group (vs. furan-2-yl) in the target may alter steric interactions with biological targets.
Biological Activity :
- The anti-exudative activity observed in ’s triazole-containing analogs suggests that the acetamide backbone, when paired with heterocycles like furan, is critical for modulating inflammation. The target compound’s benzodioxole group could further enhance this effect by resisting oxidative metabolism .
Synthetic Routes :
- highlights S-alkylation and acetylation as key steps for pyrazine-acetamide synthesis. The target compound likely follows similar protocols, with chloroacetyl chloride or benzodioxole-containing intermediates .
Research Implications and Gaps
- Pharmacological Potential: Structural parallels to anti-exudative and kinase-modulating compounds () suggest the target compound warrants evaluation in inflammation or cancer models.
- Metabolic Stability : The benzodioxole group may confer resistance to cytochrome P450-mediated degradation, a hypothesis supported by ’s analysis of related compounds .
- Data Limitations: No direct solubility, toxicity, or efficacy data exists for the target compound. Empirical studies are needed to compare its pharmacokinetics with analogs.
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, a furan ring, and a pyrazine ring, which contribute to its diverse biological interactions. The synthesis typically involves multiple steps starting from commercially available precursors, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation under mild conditions.
Antimicrobial Activity
The compound’s potential antimicrobial properties have been explored through various studies. For instance, derivatives containing similar structural motifs have demonstrated selective antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimal inhibitory concentrations (MICs) for these compounds are crucial in evaluating their effectiveness .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 30 | Antibacterial |
| Compound C | >100 | Inactive |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For example, one study reported that certain pyrazole-containing compounds inhibited cell proliferation in MDA-MB-231 breast cancer cells more effectively than standard chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to involve interactions with specific molecular targets within the cell. These interactions may alter enzyme activities or modulate receptor signaling pathways. For instance, the compound could inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms that promote cancer cell survival .
Case Studies and Research Findings
- Antidiabetic Potential : Recent studies on related benzodioxole derivatives have shown promising results in inhibiting α-amylase, an enzyme linked to carbohydrate metabolism. Compounds with similar structures displayed IC50 values indicating strong inhibitory effects while demonstrating low cytotoxicity towards normal cell lines .
- Synergistic Effects : In combination therapies, certain pyrazole derivatives have exhibited enhanced anticancer effects when administered alongside traditional chemotherapeutics. This synergistic effect underscores the potential of these compounds as adjuncts in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Condensation of 2H-1,3-benzodioxol-5-yl acetic acid with chloroacetyl chloride to form the thioacetamide intermediate.
- Step 2 : Substitution of the benzylthio group with 3-(furan-3-yl)pyrazin-2-ylmethylamine using sodium hydride as a base .
- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity assessment, and X-ray crystallography for resolving ambiguous stereochemistry .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (e.g., C₁₈H₁₇N₃O₂S) .
- FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
- 2D NMR (COSY, HSQC) resolves coupling between the benzodioxole and pyrazine rings .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazinylmethyl substitution step, and what factors contribute to variability?
- Methodology :
- Solvent Optimization : Compare DMF vs. THF for polar aprotic efficiency; DMF increases nucleophilicity of the amine group .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura conditions for furan incorporation) .
- Temperature Control : Maintain 0–5°C during substitution to minimize side reactions (e.g., over-alkylation) .
Q. How should researchers address discrepancies in biological activity data across independent studies?
- Methodology :
- Batch Purity Analysis : Compare HPLC traces (e.g., >95% purity threshold) to rule out impurity-driven effects .
- Assay Standardization : Replicate studies using identical cell lines (ATCC-verified) and positive controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis : Use tools like Forest Plots to quantify heterogeneity in IC₅₀ values across labs .
Q. What computational strategies predict the compound’s molecular targets, and how reliable are these models?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against human kinome; prioritize targets with ΔG ≤ -8 kcal/mol .
- QSAR Modeling : Train models on benzodioxole-containing analogs to predict bioavailability (e.g., logP < 3) .
- Validation : Cross-check with experimental kinase profiling data (e.g., Eurofins Panlabs panel) .
Q. What strategies mitigate stability issues (e.g., hydrolysis) during long-term storage?
- Methodology :
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis .
- Light Sensitivity Tests : Use amber vials and UV-vis spectroscopy to quantify photodegradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
